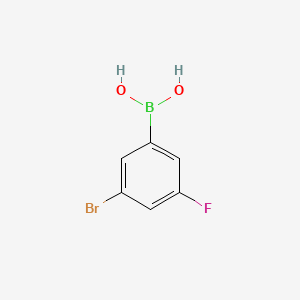

3-Bromo-5-fluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-5-fluorophenylboronic acid is a compound that belongs to the class of arylboronic acids, which are widely used in organic synthesis and pharmaceutical research. These compounds are particularly important due to their role in Suzuki cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both bromo and fluoro substituents on the phenyl ring of 3-bromo-5-fluorophenylboronic acid makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

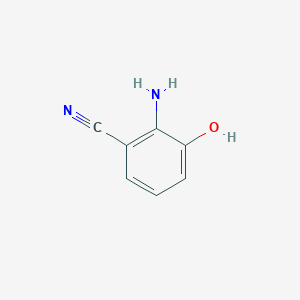

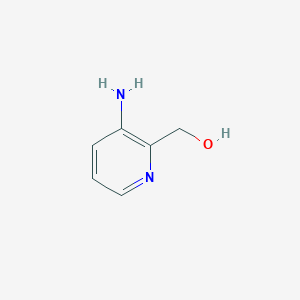

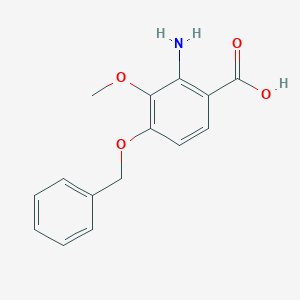

The synthesis of arylboronic acids often involves halogen-lithium exchange reactions followed by treatment with a boron source. For instance, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor using a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis . Similarly, the preparation of various arylboronic acids, including those with bromo and fluoro substituents, can be achieved through protocols that involve halogen exchange and in situ quenching techniques . These methods provide a pathway for the synthesis of 3-bromo-5-fluorophenylboronic acid by applying the same principles to the appropriate halogenated precursors.

Molecular Structure Analysis

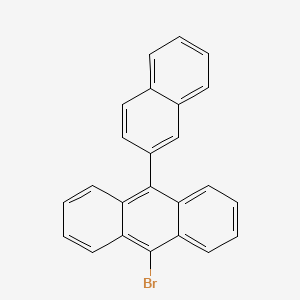

The molecular structure of arylboronic acids can be characterized by X-ray crystallography, as demonstrated in studies of related compounds . These analyses reveal the solid-state structures of the molecules, which can range from planar to twisted conformations depending on the substituents present on the phenyl ring. The presence of a bromo and fluoro group on the phenyl ring is likely to influence the molecular geometry and electronic properties of 3-bromo-5-fluorophenylboronic acid, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

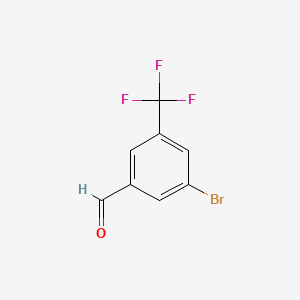

Arylboronic acids are known to participate in a variety of chemical reactions. They are pivotal in Suzuki cross-coupling reactions, which are used to couple aryl halides with arylboronic acids to form biaryl compounds . The fluoro and bromo substituents on the phenyl ring can also influence the reactivity of the boronic acid in other reactions, such as halodeboronation, where aryl boronic acids are transformed into aryl halides . The specific reactivity of 3-bromo-5-fluorophenylboronic acid in these reactions would depend on the electronic effects of the substituents and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids, such as their pKa values, can be determined experimentally and are influenced by the substituents on the phenyl ring . For example, the pKa value of an amino-3-fluorophenyl boronic acid derivative was found to be relatively low, which is significant for its application in glucose sensing materials that operate at physiological pH . The presence of bromo and fluoro groups in 3-bromo-5-fluorophenylboronic acid would similarly affect its acidity and overall chemical behavior. Additionally, the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be analyzed to understand its reactivity and potential applications in materials science .

科学的研究の応用

- Preparation of Functionalized Dihalophenylboronic Acid

- Field : Organic Chemistry

- Application : This compound is a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

- Method : The method involves the lithiation of dihalophenyl dioxazaborocines followed by reaction with electrophiles .

- Results : The outcome of this reaction is the formation of functionalized dihalophenylboronic acid .

特性

IUPAC Name |

(3-bromo-5-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKKALLRVWTDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584490 |

Source

|

| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-fluorophenyl)boronic acid | |

CAS RN |

849062-37-9 |

Source

|

| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)